

3-Bromothieno[3,2-c]pyridin-4(5H)-one chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromothieno[3,2-c]pyridin-4(5H)-one

Cat. No.: B1289619

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of **3-Bromothieno[3,2-c]pyridin-4(5H)-one**

Abstract

The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold recognized for its significant utility in medicinal chemistry and materials science.^[1] This guide focuses on a key derivative, **3-Bromothieno[3,2-c]pyridin-4(5H)-one** (CAS No. 799293-83-7), a versatile synthetic intermediate prized for its strategic placement of reactive functional groups. We will provide an in-depth exploration of its physicochemical properties, reactivity, and proven applications, particularly its role as a foundational building block in the development of novel therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Significance of the Thieno[3,2-c]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of modern drug discovery, offering rigid three-dimensional structures that can be precisely decorated to achieve high-affinity interactions with biological targets. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a "privileged" structure, appearing in a wide array of bioactive molecules.^{[1][2]} This bicyclic system, which combines the electronic properties of a thiophene ring with those of a pyridine

ring, serves as the core for compounds targeting neurological disorders, cancer, and inflammatory conditions.[\[1\]](#)[\[2\]](#)

3-Bromothieno[3,2-c]pyridin-4(5H)-one is a particularly valuable derivative of this scaffold. The bromine atom at the 3-position provides a reliable and versatile reactive handle for introducing molecular diversity through modern cross-coupling chemistry.[\[3\]](#) Simultaneously, the pyridin-4-one moiety offers additional sites for chemical modification at the nitrogen and carbonyl positions. This trifecta of reactivity makes it an ideal starting point for the construction of diverse chemical libraries aimed at complex biological targets such as ion channels and epigenetic modulators.[\[3\]](#)[\[4\]](#)

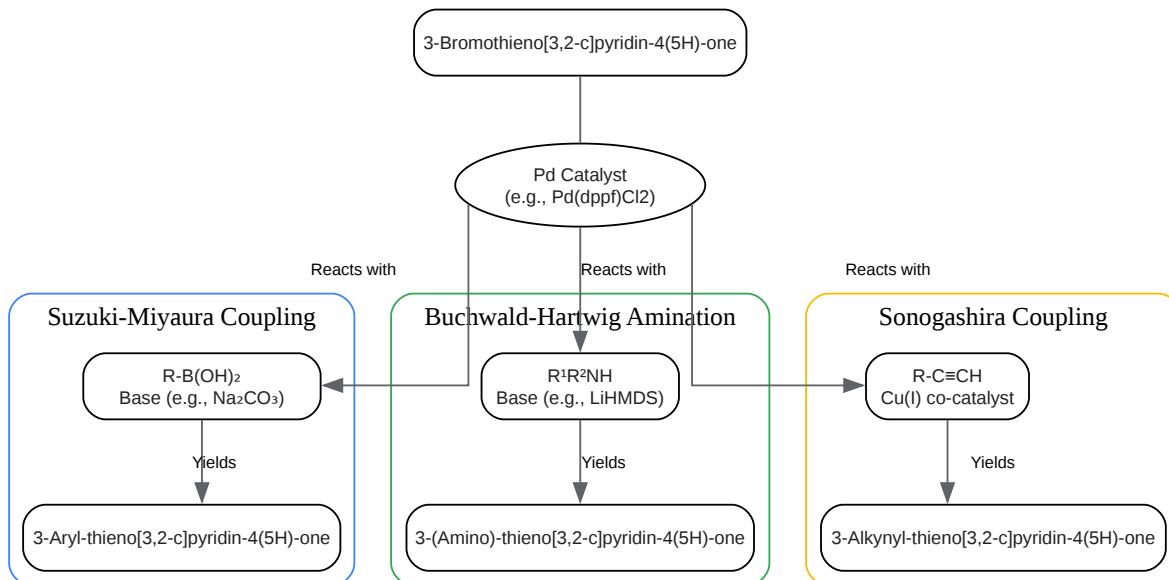
Physicochemical and Structural Properties

The fundamental properties of **3-Bromothieno[3,2-c]pyridin-4(5H)-one** are summarized below. These characteristics are essential for designing reaction conditions, purification strategies, and for understanding the molecule's potential behavior in biological systems.

Property	Value	Reference(s)
CAS Number	799293-83-7	[3] [5]
Molecular Formula	C ₇ H ₄ BrNOS	[3] [5] [6]
Molecular Weight	230.08 g/mol	[5] [6]
IUPAC Name	3-bromo-5H-thieno[3,2-c]pyridin-4-one	[3] [7]
Melting Point	273-278 °C	[5] [8]
Predicted Density	1.801 ± 0.06 g/cm ³	[5]
Predicted XLogP3	1.7	[5] [7]
Predicted PSA	57.3 Å ²	[5]

The molecule exists predominantly in the lactam form, as depicted by the "(5H)-one" nomenclature, though it can exhibit lactam-lactim tautomerism. The planarity of the bicyclic system, combined with the electron-withdrawing nature of the bromine atom and the carbonyl group, dictates its electronic profile and subsequent reactivity.

Synthesis and Chemical Reactivity


While a definitive, peer-reviewed synthesis specifically for this compound is not detailed in the preliminary literature, a plausible synthetic pathway involves the construction of the thieno[3,2-c]pyridine core followed by regioselective bromination. Methods like the Gewald reaction are known for creating substituted aminothiophenes, which can be further elaborated and cyclized to form the pyridinone ring.^[9] Subsequent bromination, likely using a mild brominating agent such as N-Bromosuccinimide (NBS) at low temperatures, can introduce the bromine at the C3 position, a reaction demonstrated on the parent scaffold.^[4]

The true synthetic value of **3-Bromothieno[3,2-c]pyridin-4(5H)-one** lies in its predictable and versatile reactivity at three key positions.

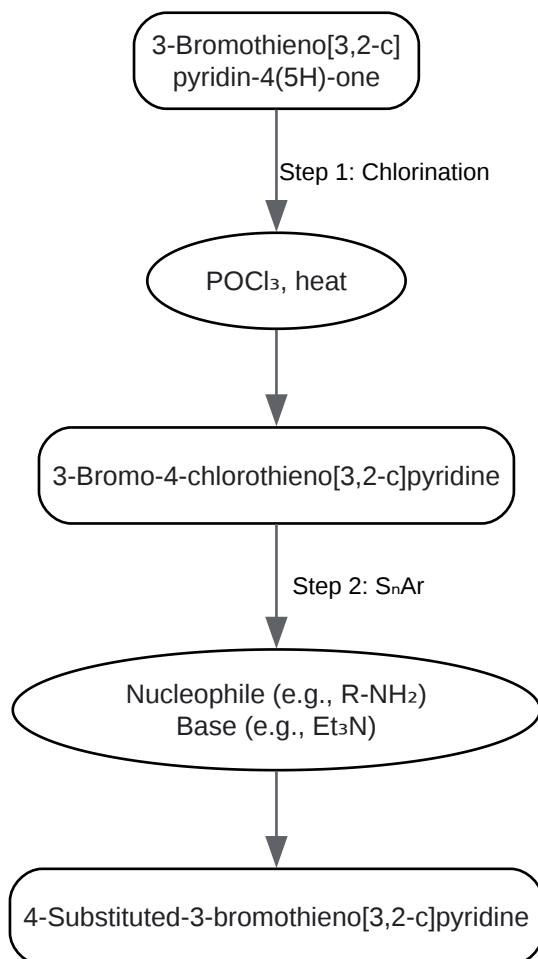
The C3-Position: A Hub for Cross-Coupling Reactions

The bromine atom at the C3 position is the primary site for diversification. Its susceptibility to palladium-catalyzed cross-coupling reactions allows for the facile formation of C-C and C-N bonds, enabling rapid access to a vast chemical space.^[3] This is the most powerful feature of the molecule for library synthesis.

- Suzuki-Miyaura Coupling: Enables the formation of a C-C bond with various aryl and heteroaryl boronic acids or esters. This is a cornerstone reaction for creating biaryl structures, which are common motifs in kinase inhibitors.^{[3][10]}
- Buchwald-Hartwig Amination: Facilitates the construction of C-N bonds by coupling with a wide range of primary and secondary amines. This is critical for introducing functionalities that can modulate solubility, form hydrogen bonds, or occupy specific pockets in a protein active site.^{[11][12]}
- Sonogashira Coupling: Forms a C-C bond with terminal alkynes, introducing a rigid linear linker that can be used to probe deeper into binding pockets or be further functionalized.^[11]

[Click to download full resolution via product page](#)

Caption: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position.

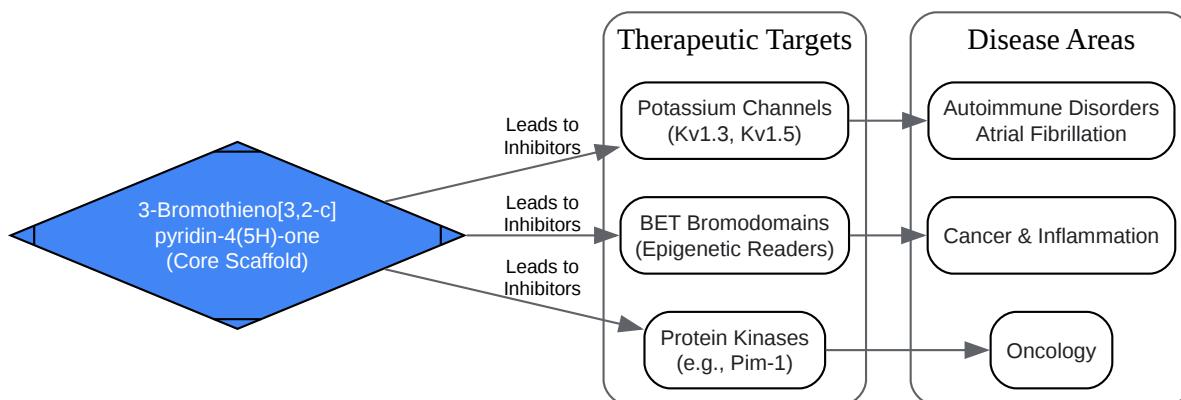

The N5 and C4 Positions: A Dual-Action Site for Further Functionalization

The pyridinone ring offers two additional points for modification, allowing for sequential or orthogonal synthetic strategies.

- N-Alkylation/Arylation:** The lactam nitrogen (N5) possesses a proton that can be removed by a suitable base, and the resulting anion can act as a nucleophile to attack various electrophiles, allowing for the introduction of alkyl or aryl groups.
- Carbonyl Transformation:** The lactam carbonyl at C4 can be converted into a more reactive functional group. A key transformation is its reaction with a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃) to yield the 4-chloro-thieno[3,2-c]pyridine intermediate.

[4] This chloro-derivative is now highly activated for nucleophilic aromatic substitution (S_NAr), allowing for the introduction of amines, alcohols, or other nucleophiles at the C4 position.[4]

This two-step sequence dramatically expands the synthetic potential, enabling functionalization at a position that is otherwise unreactive.


[Click to download full resolution via product page](#)

Caption: Two-Step Functionalization Pathway at the C4-Position.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of **3-Bromothieno[3,2-c]pyridin-4(5H)-one** make it a highly sought-after precursor for synthesizing molecules targeting several important classes of proteins.

- Potassium Channel Modulators: Derivatives of the thienopyridine scaffold have been specifically investigated as inhibitors of voltage-gated potassium channels like Kv1.3 and Kv1.5.[3][4] These channels are considered high-value targets for treating autoimmune diseases (e.g., rheumatoid arthritis, multiple sclerosis), atrial fibrillation, and type-2 diabetes. [4]
- BET Inhibitors: This compound is a key precursor in the synthesis of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins.[3] BET proteins are epigenetic "readers" that play a crucial role in regulating gene transcription. Their inhibition is a promising therapeutic strategy for targeting various cancers and inflammatory diseases.[3]
- Kinase Inhibitors: The thienopyridine core is a common scaffold in kinase inhibitors. The ability to rapidly diversify the molecule at the C3 position allows for the exploration of structure-activity relationships (SAR) needed to achieve potency and selectivity against specific kinases, such as Pim-1, which are often overexpressed in cancers.[8][13]

[Click to download full resolution via product page](#)

Caption: Role as a scaffold for developing inhibitors for various drug targets.

Representative Experimental Protocols

The following protocols are generalized procedures based on established methods for analogous substrates and are provided for illustrative purposes. Researchers should optimize conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 3-aryl-thieno[3,2-c]pyridin-4(5H)-one derivative.

Methodology:

- To a microwave vial or Schlenk flask, add **3-Bromothieno[3,2-c]pyridin-4(5H)-one** (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3) (2.0-3.0 eq.).
- Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane ($\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$) (2-5 mol%).
- Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
- Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1 v/v).^[4]
- Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 2-18 hours. The reaction can also be performed under microwave irradiation for faster conversion.^[4]
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Two-Step C4-Amination via a Chloro Intermediate

Objective: To synthesize a 4-amino-3-bromothieno[3,2-c]pyridine derivative.

Step A: Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine[4]

- In a round-bottom flask equipped with a reflux condenser, suspend **3-Bromothieno[3,2-c]pyridin-4(5H)-one** (1.0 eq.) in phosphorus oxychloride (POCl_3) (10-20 eq.).
- Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.
- Cool the reaction to room temperature and carefully remove the excess POCl_3 under reduced pressure.
- Cautiously quench the residue by slowly adding it to ice water or a saturated sodium bicarbonate solution.
- Extract the aqueous layer with dichloromethane (DCM).
- Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate in vacuo to yield the crude chloro-intermediate, which can often be used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$) with an Amine[4]

- Dissolve the crude 3-Bromo-4-chlorothieno[3,2-c]pyridine (1.0 eq.) in an anhydrous solvent such as ethanol (EtOH) or N,N-Dimethylformamide (DMF).
- Add the desired primary or secondary amine (1.1-1.5 eq.) followed by an organic base like triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (1.1-2.0 eq.).
- Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-MS.
- Upon completion, cool the reaction and remove the solvent under reduced pressure.
- Partition the residue between DCM and a saturated sodium chloride solution.
- Dry the organic layer (MgSO_4), filter, and concentrate.

- Purify the crude product by flash column chromatography to afford the final 4-amino derivative.

Conclusion

3-Bromothieno[3,2-c]pyridin-4(5H)-one is a high-value, strategically functionalized heterocyclic building block. Its true utility is realized through the power of modern synthetic chemistry, where the C3-bromo handle serves as a versatile anchor point for diversification via robust palladium-catalyzed cross-coupling reactions. Complemented by reactivity at the C4 and N5 positions, this molecule provides chemists with multiple avenues to rapidly generate novel and complex molecular architectures. Its demonstrated role as a precursor to potent modulators of challenging drug targets, including potassium channels and BET bromodomains, cements its status as a critical tool for advancing medicinal chemistry and drug discovery programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Cas 272-14-0,thieno[3,2-c]pyridine | lookchem [lookchem.com]
- 3. 3-Bromothieno[3,2-c]pyridin-4(5H)-one|CAS 799293-83-7 [benchchem.com]
- 4. WO2007066127A2 - Thieno (3 , 2-c) pyridine compounds - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. 3-Bromothieno[3,2-c]pyridin-4(5H)-one - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 7. PubChemLite - 3-bromothieno[3,2-c]pyridin-4(5h)-one (C7H4BrNOS) [pubchemlite.lcsb.uni.lu]
- 8. 3-Bromothieno[3,2-c]pyridin-4(5H)-one [myskinrecipes.com]

- 9. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [3-Bromothieno[3,2-c]pyridin-4(5H)-one chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1289619#3-bromothieno-3-2-c-pyridin-4-5h-one-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com